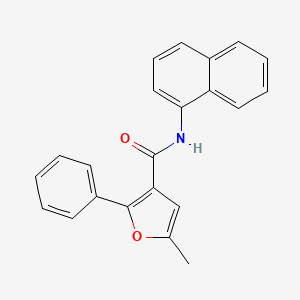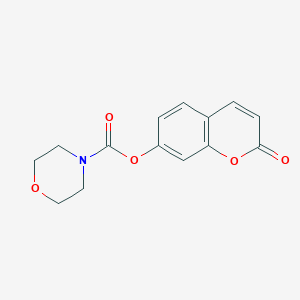
2-(4-fluorobenzyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzyl)naphthoquinone, also known as FBNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FBNQ is a derivative of naphthoquinone, a naturally occurring compound found in various plants. FBNQ is synthesized through a multi-step process, which involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide.
科学的研究の応用
2-(4-fluorobenzyl)naphthoquinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-fluorobenzyl)naphthoquinone has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-fluorobenzyl)naphthoquinone has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
In materials science, 2-(4-fluorobenzyl)naphthoquinone has been used as a building block for the synthesis of various organic materials, such as polymers, dendrimers, and nanoparticles. 2-(4-fluorobenzyl)naphthoquinone has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which in turn generates reactive oxygen species that can kill cancer cells.
作用機序
The mechanism of action of 2-(4-fluorobenzyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-fluorobenzyl)naphthoquinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-fluorobenzyl)naphthoquinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(4-fluorobenzyl)naphthoquinone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. 2-(4-fluorobenzyl)naphthoquinone has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity.
実験室実験の利点と制限
2-(4-fluorobenzyl)naphthoquinone has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-(4-fluorobenzyl)naphthoquinone has been shown to exhibit potent anti-cancer activity at low concentrations, making it an attractive compound for further study. 2-(4-fluorobenzyl)naphthoquinone is also highly selective for cancer cells, with minimal toxicity towards normal cells, making it a potential therapeutic agent for cancer treatment. However, 2-(4-fluorobenzyl)naphthoquinone has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
In the future, 2-(4-fluorobenzyl)naphthoquinone could be further studied for its potential applications in various fields, including medicinal chemistry, materials science, and photodynamic therapy. 2-(4-fluorobenzyl)naphthoquinone could be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. 2-(4-fluorobenzyl)naphthoquinone could also be studied for its potential applications in combination therapy, where it could be used in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. Finally, 2-(4-fluorobenzyl)naphthoquinone could be studied for its potential applications in imaging and diagnostics, where it could be used as a fluorescent probe for cancer detection and imaging.
合成法
The synthesis of 2-(4-fluorobenzyl)naphthoquinone involves a multi-step process, which starts with the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide. This reaction is catalyzed by a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorobenzyl)naphthoquinone. The overall yield of this synthesis method is around 40-50%.
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNPOUZRFAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)